2-(allyloxy)benzaldehyde N-phenylthiosemicarbazone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allyloxy)benzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 2-(allyloxy)benzaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the use of continuous flow reactors could be considered for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(allyloxy)benzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazides.
Substitution: Various substituted thiosemicarbazones depending on the nucleophile used.
Scientific Research Applications
2-(allyloxy)benzaldehyde N-phenylthiosemicarbazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Potential use in cancer therapy due to its cytotoxic effects on cancer cells.
Mechanism of Action
The mechanism of action of 2-(allyloxy)benzaldehyde N-phenylthiosemicarbazone involves its interaction with various molecular targets. The thiosemicarbazone moiety can chelate metal ions, which is crucial for its biological activity. This chelation disrupts metal-dependent enzymes and processes, leading to antimicrobial and anticancer effects. The compound may also induce oxidative stress in cells, contributing to its cytotoxicity .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzyloxy)benzaldehyde N-phenylthiosemicarbazone
- 3-(allyloxy)benzaldehyde N-phenylthiosemicarbazone
- 4-(benzyloxy)benzaldehyde N-phenylthiosemicarbazone
Uniqueness
2-(allyloxy)benzaldehyde N-phenylthiosemicarbazone is unique due to its specific allyloxy group, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
767338-92-1 |
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Molecular Formula |
C17H17N3OS |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-phenyl-3-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C17H17N3OS/c1-2-12-21-16-11-7-6-8-14(16)13-18-20-17(22)19-15-9-4-3-5-10-15/h2-11,13H,1,12H2,(H2,19,20,22)/b18-13+ |
InChI Key |
IOFCBKRQQUSIKM-QGOAFFKASA-N |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=N/NC(=S)NC2=CC=CC=C2 |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=NNC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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